molecular formula C18H15BrN2O2 B1331184 2,4-Bis(benzyloxy)-5-bromopyrimidine CAS No. 41244-53-5

2,4-Bis(benzyloxy)-5-bromopyrimidine

Cat. No. B1331184
CAS RN: 41244-53-5
M. Wt: 371.2 g/mol
InChI Key: QMPWETJGPVPWGU-UHFFFAOYSA-N
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Description

The compound "2,4-Bis(benzyloxy)-5-bromopyrimidine" is a brominated pyrimidine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The bromine atom in the 5-position of the pyrimidine ring makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-diamino-6-hydroxypyrimidines can be alkylated to introduce different substituents at the 5-position, which can then undergo further reactions such as bromination to yield 5-bromo derivatives . Another approach involves the use of palladium-catalysed cross-coupling reactions, which can efficiently synthesize substituted pyrimidine compounds by reacting 5-bromo-2-iodopyrimidine with different arylboronic acids and alkynylzincs . Additionally, ultrasound-promoted one-pot synthesis has been reported to yield biologically active pyrimidine derivatives, indicating the versatility of methods available for synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary significantly depending on the substituents attached to the pyrimidine ring. For example, the crystal structure of a related compound, 2,4-Bis(2,5-dipropyloxyphenyl)-6-phenylpyridine, shows significant deviation from planarity, with interplanar angles of up to 46° between the benzene rings and the central pyridine ring . This suggests that the molecular structure of "2,4-Bis(benzyloxy)-5-bromopyrimidine" could also exhibit interesting structural features, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. The presence of a bromine atom in the compound suggests that it could be used in further halogen-mediated reactions, such as selective palladium-catalysed cross-coupling reactions . Additionally, the reaction of pyrimidine derivatives with bis(bromomethyl)phosphinic acid has been shown to yield compounds with a bipolar structure, indicating the potential for "2,4-Bis(benzyloxy)-5-bromopyrimidine" to engage in unique chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of amino groups can lead to the formation of hydrogen bonds, as seen in compounds like 2-amino-4-methoxy-6-methylpyrimidine, which forms pi-stacked chains of fused rings due to hydrogen bonding . The presence of benzyloxy groups in "2,4-Bis(benzyloxy)-5-bromopyrimidine" could similarly affect its solubility, melting point, and ability to form hydrogen bonds or engage in pi-stacking interactions, although specific data on these properties for the compound is not provided in the papers.

Scientific Research Applications

1. Application as HSP90 N-terminal inhibitors

  • Summary of the Application: The compound “2,4-Bis(benzyloxy)-5-bromopyrimidine” has been used in the design and synthesis of novel HSP90 N-terminal inhibitors. HSP90 is a molecular chaperone that plays an essential role in cancer occurrence and development, making it an important target for the development of anticancer drugs .
  • Methods of Application: The compound was chemically modified to discover 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as two types of novel HSP90 N-terminal inhibitors .
  • Results or Outcomes: The modified compounds exhibited antiproliferative activity against multiple breast cancer cell lines with IC50 values at the low micromolar level. They induced significant degradation of the client proteins AKT and ERK and a lower level of the heat shock response in comparison with tanespimycin (17-AAG). A molecular docking study revealed that the modified compounds successfully bind to the geldanamycin binding site at the N-terminus of HSP90a .

2. Application as Anti-Alzheimer’s Agents

  • Summary of the Application: “2,4-Bis(benzyloxy)-5-bromopyrimidine” has been used in the design and synthesis of novel pyridoxine–triazoles as anti-Alzheimer’s agents .
  • Methods of Application: A series of multi-target natural product-pyridoxine based derivatives were designed, synthesized, characterized and evaluated as anti-Alzheimer agents .
  • Results or Outcomes: In vitro testing revealed the multi-functional properties of compounds such as inhibition of acetylcholinesterase (AChE), antioxidant and metal chelation. Among the series, one derivative was found to be the most potent AChE inhibitor, possessing antioxidant potential and chelating metal ions .

3. Application as a Building Block in Organic Synthesis

  • Summary of the Application: “2,4-Bis(benzyloxy)-5-bromopyrimidine” is a versatile building block in organic synthesis. It can be used to synthesize a wide range of complex organic molecules .
  • Methods of Application: The specific methods of application can vary widely depending on the target molecule. Typically, the bromine atom in the compound can be replaced with other groups through nucleophilic substitution reactions .
  • Results or Outcomes: The outcomes of these reactions depend on the specific target molecules. In general, the use of “2,4-Bis(benzyloxy)-5-bromopyrimidine” as a building block can greatly simplify the synthesis of complex organic molecules .

4. Application in the Synthesis of Substituted Benzaldehydes

  • Summary of the Application: “2,4-Bis(benzyloxy)-5-bromopyrimidine” has been used in a one-pot reduction/cross-coupling strategy for the synthesis of substituted benzaldehydes .
  • Methods of Application: The compound was used in a reaction with a Weinreb amide in toluene at 0°C, with DIBAL-H added dropwise over 5 minutes. A pre-oxidized catalyst was added, followed by an organolithium reagent .
  • Results or Outcomes: This method provides a convenient and efficient way to synthesize a variety of substituted benzaldehydes .

5. Application in the Synthesis of Methylated Quercetin Analogues

  • Summary of the Application: “2,4-Bis(benzyloxy)-5-bromopyrimidine” has been used in the synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity .
  • Methods of Application: The compound was used in a reaction with benzyl bromide and 2,4,6-trihydroxyacetophenone monohydrate in dry DMF .
  • Results or Outcomes: The synthesized quercetin analogues were found to exhibit higher radical-scavenging activity than the parent quercetin .

6. Application in the Synthesis of N-Substituted Benzimidazole Carboxamides

  • Summary of the Application: “2,4-Bis(benzyloxy)-5-bromopyrimidine” has been used in the design and synthesis of novel N-substituted benzimidazole carboxamides .
  • Methods of Application: The specific methods of application can vary widely depending on the target molecule .
  • Results or Outcomes: The outcomes of these reactions depend on the specific target molecules .

properties

IUPAC Name

5-bromo-2,4-bis(phenylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPWETJGPVPWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292396
Record name 2,4-bis(benzyloxy)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(benzyloxy)-5-bromopyrimidine

CAS RN

41244-53-5
Record name 41244-53-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-bis(benzyloxy)-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Yang, C Li, Y Li, C Cheng, M Shi, L Yin… - Journal of Enzyme …, 2022 - Taylor & Francis
The molecular chaperone HSP90 plays an essential role in cancer occurrence and development. Therefore, it is an important target for the development of anticancer drugs. 1,3-…
Number of citations: 1 www.tandfonline.com
M Schlosser, O Lefebvre, L Ondi - 2006 - Wiley Online Library
5‐Pyrimidyllithium species are fairly stable when the metal is flanked by two electron‐withdrawing substituents such as trifluoromethyl and chlorine or bromine. Thus, the corresponding …
O Hylse - is.muni.cz
The synthetic lethal combination of inhibition of CHK1 protein kinase and application of DNA-damaging agents in p53-deficient cancer cells appears to be promising therapeutic …
Number of citations: 2 is.muni.cz
L Maier, P Khirsariya, O Hylse, SK Adla… - The Journal of …, 2017 - ACS Publications
Carbocyclic C-nucleosides are quite rare. Our route enables flexible preparation of three classes of these nucleoside analogs from common precursors–properly substituted …
Number of citations: 19 pubs.acs.org
B Banerjee, A Sharma, G Kaur, A Priya… - Physical Sciences …, 2022 - degruyter.com
Latest developments on the synthesis of bioactive organotellurium scaffolds Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP …
Number of citations: 0 www.degruyter.com

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